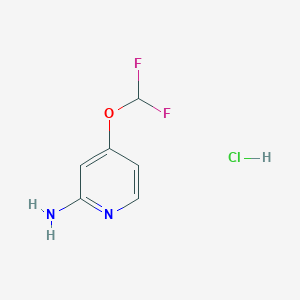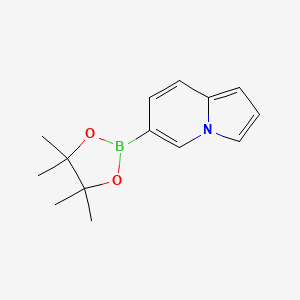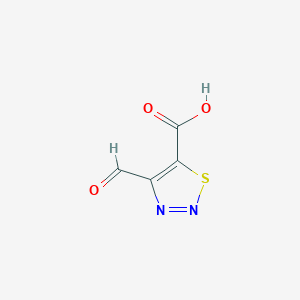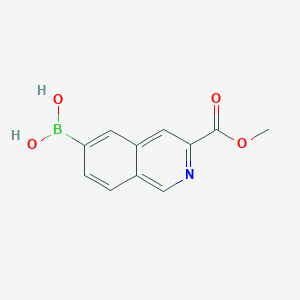
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction or Pomeranz-Fritsch reaction.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate carboxylic acid derivatives.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of boron-containing biomolecules for biological studies, such as enzyme inhibitors or fluorescent probes.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and sensors. The methoxycarbonyl group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the isoquinoline and methoxycarbonyl groups.
(4-(Methoxycarbonyl)phenyl)boronic Acid: A structurally related compound with a methoxycarbonyl group attached to a phenyl ring instead of an isoquinoline ring.
(3-(Carboxy)isoquinolin-6-yl)boronic Acid: A similar compound with a carboxy group instead of a methoxycarbonyl group.
Uniqueness: (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is unique due to the presence of both the isoquinoline and methoxycarbonyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H10BNO4 |
|---|---|
Peso molecular |
231.01 g/mol |
Nombre IUPAC |
(3-methoxycarbonylisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-8-4-9(12(15)16)3-2-7(8)6-13-10/h2-6,15-16H,1H3 |
Clave InChI |
XGTYLNNJXLOOPL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CC(=NC=C2C=C1)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)

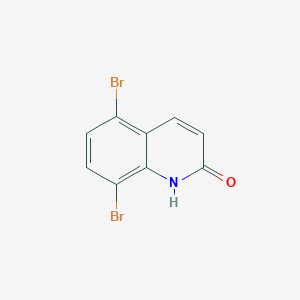
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)

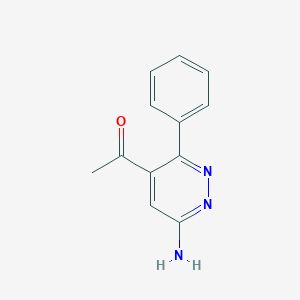
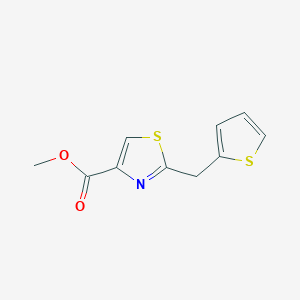
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
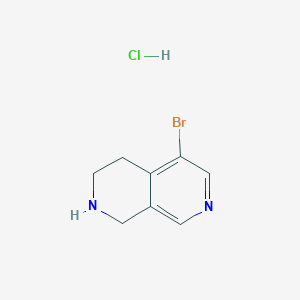
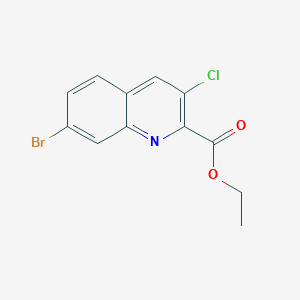
![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
